5-Propyl-1H-Pyrazol-3-Amine
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Overview
Description
5-Propyl-1H-Pyrazol-3-Amine: is a heterocyclic organic compound with the molecular formula C6H11N3 . It belongs to the class of pyrazoles, which are five-membered rings containing three carbon atoms and two adjacent nitrogen atoms. The presence of an amine group at the third position and a propyl group at the fifth position makes this compound unique. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their diverse biological activities and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Propyl-1H-Pyrazol-3-Amine typically involves the cyclization of appropriate precursors. One common method is the reaction of a hydrazine derivative with a 1,3-diketone or an equivalent compound. For instance, the reaction of propylhydrazine with ethyl acetoacetate under acidic or basic conditions can yield the desired pyrazole .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes the formation of intermediate compounds, followed by cyclization and functional group modifications. The reaction conditions are optimized to achieve high yields and purity, often involving catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 5-Propyl-1H-Pyrazol-3-Amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as hydrazines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
Chemistry: 5-Propyl-1H-Pyrazol-3-Amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines and other fused heterocycles .
Biology and Medicine: The compound exhibits potential biological activities, making it a candidate for drug discovery and development. It has been studied for its anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility in forming various derivatives makes it valuable for different applications .
Mechanism of Action
The mechanism of action of 5-Propyl-1H-Pyrazol-3-Amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors. For instance, it may inhibit certain kinases or interact with receptors involved in inflammatory pathways. The exact mechanism depends on the specific biological activity being studied .
Comparison with Similar Compounds
3-Amino-1H-Pyrazole: Similar structure but lacks the propyl group.
5-Methyl-1H-Pyrazol-3-Amine: Similar structure but has a methyl group instead of a propyl group.
1-Phenyl-3-Amino-1H-Pyrazole: Contains a phenyl group instead of a propyl group.
Uniqueness: 5-Propyl-1H-Pyrazol-3-Amine is unique due to the presence of the propyl group at the fifth position, which can influence its chemical reactivity and biological activity. The propyl group can enhance lipophilicity, potentially improving the compound’s ability to interact with lipid membranes and biological targets .
Properties
IUPAC Name |
5-propyl-1H-pyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-2-3-5-4-6(7)9-8-5/h4H,2-3H2,1H3,(H3,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRYBQUHJRIMJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624065 |
Source
|
Record name | 5-Propyl-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126748-58-1 |
Source
|
Record name | 5-Propyl-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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